
Salazodine
Vue d'ensemble
Description
. Il s'agit d'un dérivé des sulfamides et est structurellement apparenté à d'autres médicaments anti-inflammatoires.
Applications De Recherche Scientifique
Salazodine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studying the reactivity of sulfonamide derivatives.
Biology: this compound has been investigated for its antibacterial properties and its effects on gastrointestinal health.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
Salazodine, also known as Sulfasalazine , is an anti-inflammatory drug used to treat inflammatory diseases such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis . The primary targets of this compound are various inflammatory molecules . The drug is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of this compound .
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that this compound and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins .
Analyse Biochimique
Biochemical Properties
Salazodine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory processes. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound interacts with proteins involved in the immune response, modulating their activity to reduce inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of inflammatory cytokines, thereby dampening the immune response . It also affects epithelial cells in the gastrointestinal tract by promoting healing and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits cyclooxygenase and lipoxygenase enzymes, reducing the synthesis of pro-inflammatory mediators . It also modulates the expression of genes involved in the inflammatory response, leading to decreased production of cytokines and other inflammatory molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is metabolized primarily in the intestine by bacterial enzymes, resulting in the formation of active metabolites such as sulfapyridine and 5-aminosalicylic acid . These metabolites are responsible for the compound’s anti-inflammatory effects. The metabolic pathways involve the reduction of the azo bond in this compound, followed by further enzymatic modifications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of action via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . The compound accumulates in inflamed tissues, where it exerts its therapeutic effects .
Méthodes De Préparation
La salazodine peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la réaction de l'acide 2-hydroxy-5-((4-(((6-méthoxy-3-pyridazinyl)amino)sulfonyl)phényl)azo)benzoïque avec des réactifs appropriés dans des conditions contrôlées . La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
La salazodine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Elle peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : La this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications dans divers domaines :
Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des dérivés de sulfamide.
Biologie : La this compound a été étudiée pour ses propriétés antibactériennes et ses effets sur la santé gastro-intestinale.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action exact de la this compound n'est pas entièrement compris. On pense qu'elle exerce ses effets par l'inhibition de diverses molécules inflammatoires. La this compound et ses métabolites peuvent inhiber les leucotriènes et les prostaglandines en bloquant les enzymes impliquées dans leur synthèse . Cela conduit à une réduction de l'inflammation et à un soulagement des symptômes dans des affections telles que la rectocolite hémorragique et la polyarthrite rhumatoïde.
Comparaison Avec Des Composés Similaires
La salazodine est structurellement similaire à d'autres dérivés de sulfamide tels que la sulfasalazine et la mésalazine. Elle possède des propriétés uniques qui la rendent distincte :
Sulfasalazine : Comme la this compound, la sulfasalazine est utilisée pour traiter les maladies inflammatoires de l'intestin et la polyarthrite rhumatoïde.
Mésalazine : Ce composé est principalement utilisé pour ses effets anti-inflammatoires dans le traitement de la rectocolite hémorragique.
La combinaison unique de propriétés antibactériennes et anti-inflammatoires de la this compound en fait un composé précieux dans les applications médicales et industrielles.
Propriétés
IUPAC Name |
2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUATOCFMCWUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043229, DTXSID40865074 | |
| Record name | Salazodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22933-72-8 | |
| Record name | Salazopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salazodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salazodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALAZODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


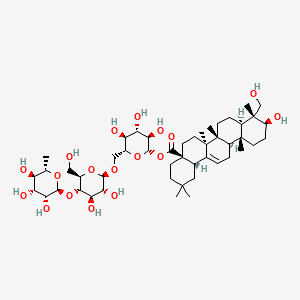
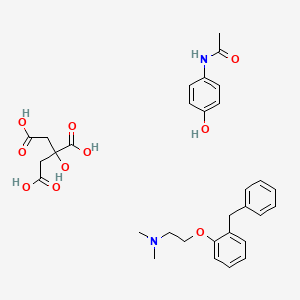

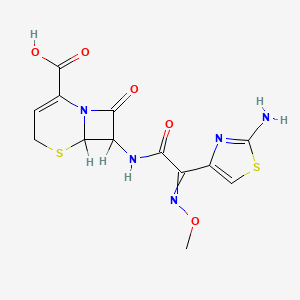
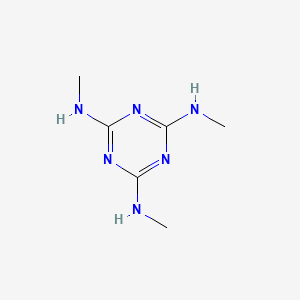

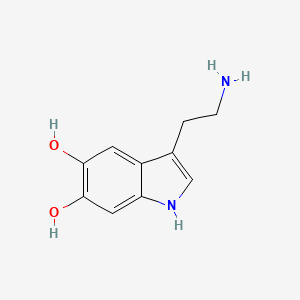


![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)
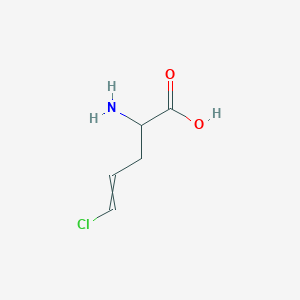

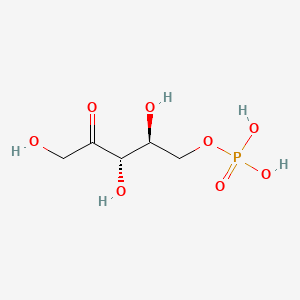
![[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B1219794.png)
